molecular formula C17H16F3NO B098002 N-(alpha-Methyl-m-trifluoromethylphenethyl)benzamide CAS No. 21015-08-7

N-(alpha-Methyl-m-trifluoromethylphenethyl)benzamide

Cat. No. B098002
CAS RN: 21015-08-7
M. Wt: 307.31 g/mol
InChI Key: NHEPRYWLCFADTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(alpha-Methyl-m-trifluoromethylphenethyl)benzamide, also known as SKF-38393, is a selective dopamine D1 receptor agonist. It was first synthesized in the 1970s and has since been extensively studied for its potential therapeutic applications.

Mechanism of Action

N-(alpha-Methyl-m-trifluoromethylphenethyl)benzamide acts as a partial agonist at the dopamine D1 receptor, stimulating the receptor to produce a cellular response. This results in an increase in intracellular cyclic AMP levels, which in turn activates protein kinase A and other downstream signaling pathways. The exact mechanism of action of N-(alpha-Methyl-m-trifluoromethylphenethyl)benzamide is still not fully understood, but it is thought to involve the modulation of ion channels and other cellular processes.
Biochemical and physiological effects:
N-(alpha-Methyl-m-trifluoromethylphenethyl)benzamide has been shown to have a range of biochemical and physiological effects. It has been demonstrated to increase the release of dopamine in the striatum, and to enhance cognitive function in animal models. It has also been shown to have potential therapeutic effects in the treatment of Parkinson's disease and other neurological disorders.

Advantages and Limitations for Lab Experiments

One advantage of using N-(alpha-Methyl-m-trifluoromethylphenethyl)benzamide in lab experiments is its high selectivity for the dopamine D1 receptor. This allows researchers to specifically target this receptor subtype and study its effects in isolation. However, one limitation of using N-(alpha-Methyl-m-trifluoromethylphenethyl)benzamide is that it is a synthetic compound, and as such may not fully replicate the effects of endogenous dopamine in the body.

Future Directions

There are several potential future directions for research on N-(alpha-Methyl-m-trifluoromethylphenethyl)benzamide. One area of interest is its potential therapeutic applications in the treatment of neurological disorders such as Parkinson's disease. Another area of research is the development of more selective and potent dopamine D1 receptor agonists, which could have even greater potential for therapeutic use. Finally, further studies are needed to fully elucidate the mechanism of action of N-(alpha-Methyl-m-trifluoromethylphenethyl)benzamide and its effects on cellular processes.

Synthesis Methods

The synthesis of N-(alpha-Methyl-m-trifluoromethylphenethyl)benzamide involves several steps, including the reaction of 3-trifluoromethylphenylacetonitrile with methylmagnesium bromide, followed by reduction with lithium aluminum hydride and subsequent reaction with benzoyl chloride. The final product is obtained through recrystallization from ethanol.

Scientific Research Applications

N-(alpha-Methyl-m-trifluoromethylphenethyl)benzamide has been widely used in scientific research as a tool to study the dopamine D1 receptor. It has been shown to have a high affinity for the D1 receptor and is selective for this receptor subtype. This makes it a valuable tool for investigating the role of the D1 receptor in various physiological and pathological processes.

properties

CAS RN

21015-08-7

Product Name

N-(alpha-Methyl-m-trifluoromethylphenethyl)benzamide

Molecular Formula

C17H16F3NO

Molecular Weight

307.31 g/mol

IUPAC Name

N-[1-[3-(trifluoromethyl)phenyl]propan-2-yl]benzamide

InChI

InChI=1S/C17H16F3NO/c1-12(21-16(22)14-7-3-2-4-8-14)10-13-6-5-9-15(11-13)17(18,19)20/h2-9,11-12H,10H2,1H3,(H,21,22)

InChI Key

NHEPRYWLCFADTR-UHFFFAOYSA-N

SMILES

CC(CC1=CC(=CC=C1)C(F)(F)F)NC(=O)C2=CC=CC=C2

Canonical SMILES

CC(CC1=CC(=CC=C1)C(F)(F)F)NC(=O)C2=CC=CC=C2

Origin of Product

United States

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